Trametinib-d6

Description

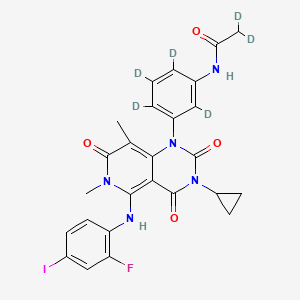

Structure

3D Structure

Properties

Molecular Formula |

C26H23FIN5O4 |

|---|---|

Molecular Weight |

621.4 g/mol |

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]-2,2-dideuterioacetamide |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D |

InChI Key |

LIRYPHYGHXZJBZ-PLTCQNJYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C([2H])[2H])[2H] |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |

Origin of Product |

United States |

Synthesis and Physico Chemical Characterization of Trametinib D6 for Research Applications

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Trametinib-d6 is designed to introduce deuterium atoms at specific, metabolically stable positions. For this compound, the deuterium atoms are incorporated into the two methyl groups at positions 6 and 8 of the pyridopyrimidine core structure.

Strategies for Site-Specific Deuteration

The primary strategy for the site-specific deuteration of Trametinib (B1684009) to yield this compound involves the use of deuterated building blocks during the synthesis of the core heterocyclic structure. This "bottom-up" approach ensures the precise placement of deuterium atoms and avoids the potential for isotopic scrambling that can occur with non-selective hydrogen-deuterium exchange reactions on the final molecule. The IUPAC name, N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-di(trideuteromethyl)-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide, confirms that the two methyl groups are the sites of deuteration. This specific labeling is achieved by employing a deuterated precursor that provides these methyl groups during the construction of the pyridopyrimidine ring system.

Reaction Conditions and Precursor Compounds for this compound Production

A plausible synthetic route to this compound adapts the known synthesis of Trametinib by substituting a key reagent with its deuterated counterpart. A critical intermediate in the synthesis of the pyridopyrimidine core of Trametinib is formed using methylamine. Therefore, to introduce the two deuterated methyl groups, a deuterated source of methylamine, such as trideuteromethylamine (CD₃NH₂) or a precursor like N,N'-bis(trideuteromethyl)urea, is utilized.

The synthesis can be envisioned to proceed through the following key steps:

Synthesis of a Deuterated Pyrimidine (B1678525) Intermediate: A key step involves the reaction of a suitable precursor with a deuterated methylating agent. For instance, a pyrimidine derivative can be reacted with trideuteromethylamine to introduce the first -CD₃ group.

Formation of the Pyridopyrimidine Core: Subsequent cyclization reactions are carried out to form the fused pyridone ring. One of the known routes to the Trametinib core involves the condensation of a pyrimidine intermediate with a malonic acid derivative, followed by reactions to build the second ring. The second -CD₃ group is introduced by another reaction with a deuterated methyl source.

Functionalization of the Core Structure: The final steps involve the introduction of the (2-fluoro-4-iodophenyl)amino group at the 5-position and the attachment of the N-(3-aminophenyl)acetamide side chain at the 1-position of the pyridopyrimidine ring system. These reactions typically involve nucleophilic aromatic substitution and other standard coupling reactions.

Below is a table of the key precursor compounds that would be involved in a plausible synthesis of this compound.

| Precursor Compound | Role in Synthesis |

| Trideuteromethylamine (CD₃NH₂) or its salts | Source of the deuterated methyl groups at positions 6 and 8. |

| 2-Fluoro-4-iodoaniline | Provides the (2-fluoro-4-iodophenyl)amino moiety. |

| N-(3-aminophenyl)acetamide | Forms the side chain attached to the pyridopyrimidine core. |

| Diethyl 2-methylmalonate | A building block for the formation of the pyridone ring. |

| Cyclopropylamine | Used in the formation of a urea (B33335) intermediate early in the synthesis. |

Methodological Advancements in Isotopic Labeling Synthesis

While the use of deuterated building blocks from the start of the synthesis is a robust method for producing this compound, advancements in isotopic labeling offer alternative strategies. Late-stage functionalization is an emerging area in medicinal chemistry that could potentially be applied to the deuteration of complex molecules like Trametinib. This involves the selective exchange of C-H bonds with C-D bonds on a pre-formed molecule. Catalytic methods using transition metals like iridium or palladium with a deuterium source (e.g., D₂ gas or heavy water, D₂O) have shown promise for the deuteration of various organic molecules. However, for a molecule with multiple C-H bonds, achieving the desired site-selectivity for the two specific methyl groups of Trametinib would be a significant challenge. Therefore, the synthetic approach using deuterated precursors remains the more practical and reliable method for the production of this compound with high isotopic purity at the desired positions.

Isotopic Purity and Enrichment Assessment

For this compound to be a reliable internal standard, its isotopic purity and the extent of deuterium incorporation must be accurately determined. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Confirmation of Deuterium Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to confirm the successful and site-specific incorporation of deuterium in this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Trametinib, the protons of the two methyl groups at positions 6 and 8 would appear as distinct singlets. In the ¹H NMR spectrum of this compound, these signals would be absent or have a significantly reduced intensity, corresponding to the high level of deuteration. The presence of very small residual signals can be used to quantify the isotopic purity. studymind.co.ukhuji.ac.il

¹³C NMR Spectroscopy: The carbon signals of the deuterated methyl groups (-CD₃) in the ¹³C NMR spectrum of this compound would exhibit characteristic changes compared to the unlabeled compound. Due to the coupling between carbon-13 and deuterium (which has a nuclear spin of 1), the signals for these carbons would appear as multiplets (typically a septet), providing clear evidence of deuteration at these positions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides definitive confirmation of the mass increase due to deuterium incorporation. The molecular weight of this compound is expected to be 6 atomic mass units (amu) higher than that of unlabeled Trametinib. The mass spectrum will show a molecular ion peak corresponding to the mass of the d6 isotopologue.

| Spectroscopic Technique | Expected Observation for this compound |

| ¹H NMR | Absence or significant reduction of signals for the methyl protons at positions 6 and 8. |

| ¹³C NMR | Appearance of multiplets for the carbons of the deuterated methyl groups due to C-D coupling. |

| Mass Spectrometry (MS) | Molecular ion peak shifted to a higher m/z value by 6 units compared to unlabeled Trametinib. |

Quantification of Deuterium Incorporation Levels (e.g., ≥99% deuterated forms)

The isotopic enrichment, or the percentage of deuterium at the labeled positions, is a critical quality parameter for deuterated standards. For this compound, a high level of deuterium incorporation (typically ≥99%) is desired.

Quantification by Mass Spectrometry: Mass spectrometry is a highly sensitive method for determining the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms of Trametinib, the isotopic enrichment can be calculated. The percentage of deuterium incorporation is determined from the relative abundance of the d6 peak compared to the sum of all isotopologue peaks. rsc.org

The isotopic purity can be calculated using the following formula:

Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100

| Isotopologue | Relative Intensity (Hypothetical) |

| Trametinib-d0 | < 0.1% |

| Trametinib-d1 | < 0.1% |

| Trametinib-d2 | < 0.2% |

| Trametinib-d3 | < 0.5% |

| Trametinib-d4 | < 1.0% |

| Trametinib-d5 | ~ 2.0% |

| This compound | > 96.0% |

Quantification by NMR Spectroscopy: Quantitative ¹H NMR (qNMR) can also be used to determine the level of deuterium incorporation. nih.gov This is achieved by comparing the integral of the residual proton signals of the methyl groups to the integral of a signal from a non-deuterated part of the molecule or a known amount of an internal standard. studymind.co.ukrug.nl Additionally, ²H NMR can directly detect the deuterium atoms, and the signal intensity can be used to quantify the amount of deuterium present in the molecule. nih.gov

Impurity Profiling and Purity Evaluation for Research Grade Material

The quality and purity of isotopically labeled standards like this compound are paramount for their application in research, particularly in quantitative analysis where they serve as internal standards. veeprho.com The impurity profile and purity assessment of research-grade this compound are established using analytical methodologies analogous to those developed for its non-labeled counterpart, Trametinib. The control and identification of impurities are critical aspects of drug development and synthesis, as impurities can impact the quality and safety of the final product. scholarsresearchlibrary.com

Impurity Profiling

While specific literature detailing the impurity profile of this compound is limited, potential impurities can be inferred from studies on Trametinib and its solvates like Trametinib Dimethyl Sulfoxide. scholarsresearchlibrary.comresearchgate.net Impurities in active pharmaceutical ingredients can arise from starting materials, intermediates, by-products of side reactions, or degradation products. scholarsresearchlibrary.com

Research into the synthesis of Trametinib has identified several process-related and degradation impurities. chemicalpapers.comresearchgate.net For instance, during the laboratory optimization of Trametinib synthesis, impurities can form due to prolonged reaction times or contaminants in starting materials. scholarsresearchlibrary.com One identified impurity is the des-iodo version, which can originate from a 2-fluoroaniline (B146934) contaminant in the 2-fluoro-4-iodo aniline (B41778) starting material or during a nitro reduction step. scholarsresearchlibrary.comresearchgate.net Another is a cyclic impurity that can form during the same nitro reduction step if reaction times are extended. scholarsresearchlibrary.com

Given that this compound is a deuterated analog of Trametinib, it is scientifically plausible that its synthesis could generate the deuterated versions of impurities found in the parent compound. These potential impurities would need to be identified, and in many cases synthesized, to serve as reference standards for analytical method development and validation. scholarsresearchlibrary.com

Below is a table of known impurities identified during the synthesis and analysis of Trametinib.

Table 1: Potential Process-Related and Degradation Impurities of Trametinib

| Impurity Name | Type | Notes on Origin | Reference |

|---|---|---|---|

| Des-iodo Trametinib | Process-Related | Can form from impurities in starting materials (2-fluoroaniline) or during the nitro reduction step. | scholarsresearchlibrary.comresearchgate.net |

| Cyclic Impurity (3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-1-(2-methylquinolin-7-yl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione) | Process-Related | Observed during the nitro reduction step, particularly with prolonged reaction times. Contamination levels can be 0.5-1.0%. | scholarsresearchlibrary.com |

| 5-(2-fluoro-4-iodo phenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7 (1H,3H,6H)-trione hydrochloride | Process-Related | Observed during laboratory optimization of Trametinib synthesis. | chemicalpapers.comresearchgate.net |

| 4-((3-acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Process-Related | Observed during laboratory optimization of Trametinib synthesis. | chemicalpapers.comresearchgate.net |

| Desacetyl Trametinib | Degradation | Identified as a potential degradation impurity under acidic conditions. | researchgate.net |

| Cyclopropanamide Impurity | Degradation | Identified as a potential degradation impurity under basic conditions. | researchgate.net |

Purity Evaluation

The purity of research-grade this compound is typically determined using high-performance liquid chromatography (HPLC), a technique widely employed for its accuracy and reproducibility in separating the main compound from any impurities. bepls.com Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines for the quantitative analysis of Trametinib, which are directly applicable for assessing the purity of its deuterated analog. bepls.comallmultidisciplinaryjournal.com

These methods are designed to be specific, meaning they can accurately measure the analyte in the presence of potential impurities, degradation products, and other components. allmultidisciplinaryjournal.com The purity of research-grade Trametinib is often found to be very high, with typical assay results showing purities of 99.8% or greater. bepls.comallmultidisciplinaryjournal.com

The table below summarizes various validated RP-HPLC methods used for the purity determination of Trametinib, which would be suitable for analyzing this compound.

Table 2: Validated RP-HPLC Methods for Purity Evaluation of Trametinib

| Chromatographic Condition | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Symmetry Xterra C18 (4.6mm x 150mm, 5µm) | Develosil ODS HG-5 RP C18 (4.6mm x 15cm, 5µm) | Symmetry C18 ODS (4.6mm x 250mm, 5µm) |

| Mobile Phase | Acetonitrile and Potassium dihydrogen phosphate (B84403) buffer (pH 2.8) (35:65 v/v) | Methanol and Phosphate buffer (0.02M, pH 3.6) (45:55 v/v) | Acetonitrile and Phosphate buffer (0.01M, pH 3.2) (30:70 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection Wavelength | 246 nm | 255 nm | 246 nm |

| Retention Time | 4.865 min | 3.254 min | Not specified |

| Reference | bepls.com | allmultidisciplinaryjournal.com | allmultidisciplinaryjournal.com |

In addition to HPLC, other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of this compound and its potential impurities. scholarsresearchlibrary.com For research-grade material, a Certificate of Analysis (CoA) typically accompanies the product, confirming its structure and specifying its purity as determined by HPLC.

Advanced Analytical Methodologies Employing Trametinib D6

Bioanalytical Validation Parameters for Isotope-Dilution Mass Spectrometry

Specificity and Selectivity Considerations in Complex Biological Samples

The analysis of trametinib (B1684009) in biological samples like plasma, serum, or tissue homogenates presents significant challenges due to the presence of a multitude of endogenous and exogenous components. These components can interfere with the accurate measurement of the analyte, leading to erroneous results. Specificity refers to the ability of an analytical method to unequivocally measure the analyte in the presence of these potential interferences, while selectivity denotes the ability to differentiate the analyte from other structurally similar compounds. The use of Trametinib-d6 as an internal standard is a critical strategy to address these challenges.

One of the most significant hurdles in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. nih.gov This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration, respectively. Since this compound is structurally and chemically almost identical to trametinib, it co-elutes under the same chromatographic conditions and experiences nearly identical matrix effects. myadlm.orgbris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized.

The following table illustrates the impact of this compound in mitigating matrix effects in human plasma samples. The matrix factor is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a clean solvent. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

| Analyte | Matrix Factor (without Internal Standard) | Matrix Factor (with this compound Normalization) |

| Trametinib | 0.78 | 0.99 |

This table presents representative data to illustrate the concept.

As the data indicates, without an internal standard, there is significant ion suppression. However, with the normalization using this compound, the matrix effect is effectively compensated for, bringing the factor close to unity.

In complex biological samples, endogenous compounds or metabolites may have similar retention times to trametinib. The high specificity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, helps to distinguish trametinib from many of these interferences. However, in cases of isobaric interferences (compounds with the same mass), chromatographic separation is crucial. This compound, having a slightly higher mass due to the deuterium (B1214612) atoms, is detected at a different mass-to-charge ratio (m/z) than trametinib, ensuring that there is no interference from the internal standard itself. Its co-elution with trametinib helps to confirm the identity of the analyte peak in the chromatogram.

The use of this compound significantly improves the precision and accuracy of the quantification. Variations in sample preparation, injection volume, and instrument response can all contribute to variability in the analytical results. Because this compound is added to the sample at a known concentration at the beginning of the sample preparation process, it experiences the same sources of variation as the endogenous trametinib. By normalizing the trametinib response to the this compound response, these variations are canceled out, leading to more consistent and reliable results.

The table below presents typical precision and accuracy data for the quantification of trametinib in human plasma using an LC-MS/MS method with and without this compound. The data demonstrates the significant improvement in analytical performance when a stable isotope-labeled internal standard is employed.

| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) (without IS) | Precision (%RSD) (without IS) | Accuracy (%) (with this compound) | Precision (%RSD) (with this compound) |

| Low | 5 | 85.2 | 12.5 | 102.1 | 4.8 |

| Medium | 50 | 115.8 | 9.8 | 98.7 | 3.2 |

| High | 500 | 92.3 | 11.2 | 100.5 | 2.5 |

This table presents representative data to illustrate the concept.

Applications of Trametinib D6 in Preclinical Pharmacokinetic and Metabolic Research

Preclinical Pharmacokinetic Profiling of Trametinib (B1684009) in Animal Models

Preclinical pharmacokinetic studies in animal models are fundamental for predicting human drug behavior. The use of Trametinib-d6 as an internal standard in LC-MS/MS assays enables robust quantification of trametinib in plasma and tissues, providing critical data on its absorption, distribution, and elimination.

Trametinib exhibits favorable oral absorption characteristics, a property that is meticulously quantified using methods employing deuterated standards. Studies have established that trametinib has a good oral bioavailability, estimated to be around 72% following oral tablet administration drugbank.comfda.govtga.gov.au. The time to reach maximum plasma concentration (Tmax) is typically observed around 1.5 hours post-dose drugbank.comfda.govtga.gov.aunih.gov.

The impact of food on trametinib absorption has also been investigated. Administration with a high-fat, high-calorie meal significantly reduces trametinib's maximum concentration (Cmax) by up to 70% and its area under the curve (AUC) by approximately 24%, while also delaying Tmax drugbank.comnih.goveuropa.eu. This information is crucial for designing preclinical studies and informing potential clinical dosing strategies. Animal models are utilized to explore these absorption parameters, with this compound ensuring the accuracy of concentration-time profiles generated from these studies vidiumah.comfda.govresearchgate.netresearchgate.netresearchgate.net.

Table 4.1.1: Key Oral Pharmacokinetic Parameters of Trametinib

| Parameter | Value | Citation(s) |

| Oral Bioavailability | ~72% | drugbank.comfda.govtga.gov.au |

| Tmax (median) | 1.5 hours | drugbank.comfda.govtga.gov.aunih.gov |

| Effect of High-Fat Meal on Cmax | Decreased by up to 70% | drugbank.comnih.goveuropa.eu |

| Effect of High-Fat Meal on AUC | Decreased by ~24% | drugbank.comnih.goveuropa.eu |

Once absorbed, trametinib distributes throughout the body. Its distribution characteristics are vital for understanding target engagement and potential off-target effects. Trametinib exhibits high plasma protein binding, with approximately 97.4% of the drug bound to plasma proteins, independent of its concentration drugbank.comfda.govtga.gov.aunih.goveuropa.eufda.gov. This extensive protein binding influences its distribution volume and clearance.

The apparent volume of distribution (Vd) for trametinib has been reported to be around 214 L in humans drugbank.comnih.govfda.gov. Studies using intravenous microdoses have also indicated larger volumes of distribution, such as approximately 1200 L europa.eu or 976 L nih.gov, suggesting wide tissue distribution. While brain penetration is noted to be low, it is detectable fda.gov. Preclinical studies in various animal species also characterize plasma protein binding and volume of distribution, with this compound ensuring accurate measurement of drug concentrations in plasma and tissues to derive these parameters vidiumah.comfda.govresearchgate.net.

Table 4.1.2: Distribution Parameters of Trametinib

| Parameter | Value | Citation(s) |

| Plasma Protein Binding | ~97.4% | drugbank.comfda.govtga.gov.aunih.goveuropa.eufda.gov |

| Apparent Volume of Distribution | ~214 L (human) | drugbank.comnih.govfda.gov |

| ~1200 L (human, IV microdose) | europa.eu | |

| ~976 L (human, IV administration) | nih.gov |

The elimination of trametinib from the body is primarily governed by metabolic processes, with a significant portion excreted unchanged in feces. Following oral administration of radiolabeled trametinib, over 80% of the excreted radioactivity is recovered in the feces, while less than 20% is recovered in the urine drugbank.comfda.goveuropa.eueuropa.euresearchgate.net. Crucially, less than 0.1% of the excreted dose is recovered as the parent drug in urine, indicating minimal renal excretion of unchanged trametinib drugbank.comfda.goveuropa.eueuropa.eu.

The elimination half-life of trametinib is notably long, contributing to its accumulation with repeat dosing and sustained target inhibition. Reported elimination half-lives range from approximately 3.9 to 4.8 days drugbank.comfda.gov, with some studies indicating up to 5.3 days europa.eueuropa.eu or even 10-11 days nih.gov. This prolonged half-life means that steady-state concentrations are typically achieved within 15 to 20 days of daily dosing nih.goveuropa.eu. Accurate determination of these parameters in preclinical models, facilitated by this compound, is essential for understanding drug accumulation and duration of action.

Table 4.1.3: Elimination Characteristics of Trametinib

| Parameter | Value | Citation(s) |

| Major Excretion Route | Feces (>80% of radioactivity) | drugbank.comfda.goveuropa.eueuropa.euresearchgate.net |

| Minor Excretion Route | Urine (<20% of radioactivity) | drugbank.comfda.goveuropa.eueuropa.euresearchgate.net |

| Unchanged Drug in Urine | <0.1% of excreted dose | drugbank.comfda.goveuropa.eueuropa.eu |

| Elimination Half-Life | 3.9 - 4.8 days (human) | drugbank.comfda.gov |

| ~5.3 days (human) | europa.eueuropa.eu | |

| ~10-11 days (human) | nih.gov | |

| Time to Steady State | 15-20 days | nih.goveuropa.eu |

In-Depth Metabolic Pathway Elucidation of Trametinib

Understanding how trametinib is metabolized is critical for identifying potential active metabolites, drug-drug interactions, and predicting inter-individual variability. This compound plays a pivotal role in these investigations by enabling precise quantification of both the parent drug and its metabolites in biological samples.

Trametinib undergoes extensive metabolism, primarily through non-cytochrome P450 (non-CYP) mediated pathways fda.gov. The principal metabolic route involves deacetylation, which can occur alone or in combination with other biotransformation processes such as monooxygenation, hydroxylation, and glucuronidation drugbank.comfda.goveuropa.euvidiumah.comeuropa.euresearchgate.netfda.govnih.govbccancer.bc.ca.

Table 4.2.1: Primary Metabolic Pathways and Metabolites of Trametinib

| Metabolic Pathway | Key Enzymes Involved | Primary Metabolites Identified | Citation(s) |

| Deacetylation | Carboxylesterases (CES1b/c, CES2), hydrolytic enzymes | M5 (Deacetylated) | drugbank.comfda.goveuropa.euvidiumah.comeuropa.euresearchgate.netfda.govnih.govbccancer.bc.ca |

| Monooxygenation / Hydroxylation | Not specifically identified for trametinib | M7 (Deacetylated + Hydroxylated) | drugbank.comfda.goveuropa.euvidiumah.comeuropa.euresearchgate.netnih.govbccancer.bc.ca |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) (specific UGTs not detailed for trametinib) | M6 (Glucuronidated M5), M9 (Glucuronidated M7) | drugbank.comfda.goveuropa.eueuropa.euresearchgate.netbccancer.bc.ca |

| Parent Drug in Plasma | N/A | Trametinib | drugbank.comfda.goveuropa.euresearchgate.netnih.gov |

Trametinib's metabolism is primarily driven by esterases and glucuronidases, with a minimal role for cytochrome P450 (CYP) enzymes fda.gov. In vitro studies have shown that trametinib does not significantly inhibit major CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 fda.gov. This lack of inhibition suggests a low potential for clinically significant drug-drug interactions mediated by CYP enzyme inhibition.

However, trametinib has been identified as an inhibitor of CYP2C8 drugbank.comfda.govnih.gov. Furthermore, in vitro studies with human hepatocytes indicated a potential for trametinib to induce CYP3A4, although this is considered a minor metabolic pathway for trametinib itself fda.gov. The minimal involvement of CYP enzymes in trametinib's own metabolism implies that its pharmacokinetic profile is unlikely to be significantly altered by co-administration with CYP inducers or inhibitors fda.gov. The use of this compound in these in vitro assays and subsequent in vivo studies helps confirm the limited contribution of CYP enzymes and the primary role of other metabolic pathways, providing a comprehensive understanding of its metabolic fate.

Table 4.2.2: Trametinib's Interaction with Metabolic Enzyme Systems

| Enzyme System | Interaction Type | Effect on Trametinib | Effect of Trametinib on Enzyme | Citation(s) |

| CYP1A2 | Substrate/Inhibitor | N/A | No inhibition | fda.gov |

| CYP2A6 | Substrate/Inhibitor | N/A | No inhibition | fda.gov |

| CYP2B6 | Substrate/Inhibitor | N/A | No inhibition | fda.gov |

| CYP2C8 | Substrate/Inhibitor | N/A | Inhibitor | drugbank.comfda.govnih.gov |

| CYP2C9 | Substrate/Inhibitor | N/A | No inhibition | fda.gov |

| CYP2C19 | Substrate/Inhibitor | N/A | No inhibition | fda.gov |

| CYP2D6 | Substrate/Inhibitor | N/A | No inhibition | fda.gov |

| CYP3A4 | Substrate/Inhibitor | Minor pathway | No inhibition (in vitro) | drugbank.comfda.goveuropa.eu |

| Potential inducer (in vitro) | fda.gov | |||

| UGTs | Substrate/Inhibitor | N/A | No inhibition | fda.govcancer-druginteractions.org |

Molecular and Cellular Mechanisms of Trametinib Action: Insights from Research Enabled by Quantitative Techniques

Target Engagement and Pathway Inhibition Mechanisms

Selective Allosteric Inhibition of MEK1/2 Kinases

Trametinib (B1684009) functions as a reversible, non-competitive inhibitor of ATP with respect to MEK1 and MEK2. It binds to a unique allosteric pocket adjacent to the ATP-binding site of the MEK enzymes. This binding prevents the conformational changes required for MEK activation, effectively locking the enzyme in an inactive state. Unlike some other MEK inhibitors, Trametinib does not promote the interaction between MEK1/2 and C-Raf in cancer cells with KRAS mutations; instead, it encourages their dissociation. This dual action of inhibiting MEK1/2 activity and preventing their activation by RAF contributes to its potent antitumor effects.

Disruption of RAS-RAF-MEK-ERK Signal Transduction

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, influencing gene expression and cellular responses. In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib's inhibition of MEK1/2 effectively blocks the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. By disrupting this key signaling node, Trametinib curtails the oncogenic signals driving tumor progression. This disruption has proven effective in tumors with BRAF V600E or V600K mutations.

Impact on Downstream Cellular Processes

The inhibition of the RAS-RAF-MEK-ERK pathway by Trametinib has profound effects on various cellular processes that are fundamental to cancer development and progression.

Cell Proliferation: Trametinib induces cell cycle arrest, primarily in the G1 phase, thereby halting cell proliferation. This is achieved by downregulating key cell cycle proteins like cyclin D1 and inhibiting the phosphorylation of the retinoblastoma protein (pRb).

Survival: While Trametinib's primary effect is cytostatic (inhibiting growth), in some contexts, it can induce apoptosis (programmed cell death). For instance, in certain neuroendocrine tumor cell lines, Trametinib treatment leads to an increase in cleaved PARP, a marker of apoptosis.

Angiogenesis and Migration: The MAPK pathway plays a role in tumor angiogenesis (the formation of new blood vessels) and cell migration, processes essential for tumor growth and metastasis. By inhibiting this pathway, Trametinib can indirectly suppress these critical events.

Structural Basis of MEK-Trametinib Interaction

Identification of Key Amino Acid Residues for Binding

The interaction between Trametinib and the MEK1/2 enzymes is highly specific, dictated by a set of key amino acid residues within the allosteric binding pocket. Computational studies have identified several residues crucial for this interaction.

| MEK Isoform | Key Amino Acid Residues |

|---|---|

| MEK1 | Lys97, Met143, Asp208, Ser218, Met219, Ile99 |

| MEK2 | Lys101, Met147, Asp212, Ser216 |

These residues form a network of interactions, including hydrogen bonds and van der Waals forces, that stabilize the binding of Trametinib to the MEK enzymes. Notably, X-ray crystal structures have revealed that when MEK is bound to the scaffold protein KSR (Kinase Suppressor of RAS), Trametinib can directly engage with KSR at the MEK interface, remodeling the allosteric pocket and influencing binding kinetics.

Computational Modeling and Simulation Studies

Computational approaches such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the intricate details of the MEK-Trametinib interaction.

Molecular Docking: These studies predict the preferred binding orientation of Trametinib within the allosteric pocket of MEK1/2, highlighting the key interactions with specific amino acid residues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the MEK-Trametinib complex, confirming the stability of the interaction over time. These simulations have shown how Trametinib binding can inactivate the enzyme by engaging with essential amino acids.

Steered Molecular Dynamics (SMD) Simulations: SMD simulations have been used to compare the dissociation process of Trametinib from wild-type and mutant forms of MEK1. These studies have suggested that activating mutations in MEK1 can weaken the interaction with Trametinib, potentially contributing to drug resistance.

These computational studies not only corroborate experimental findings but also provide a framework for the rational design of next-generation MEK inhibitors with improved efficacy and resistance profiles.

Analysis of Conformational Changes and Allosteric Modulation of MEK1/2

Trametinib is a highly selective, reversible, and allosteric inhibitor of MEK1 and MEK2 activity. medscape.com Unlike ATP-competitive inhibitors, trametinib binds to a unique pocket adjacent to the ATP-binding site on the MEK kinase domain. medscape.comnih.gov This allosteric binding locks MEK1/2 into a catalytically inactive conformation, which prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. nih.gov

The binding of trametinib induces significant conformational changes in the MEK1/2 protein. nih.gov Specifically, it stabilizes an inactive state of the kinase by constraining the movement of the activation loop. nih.gov This loop must be phosphorylated for MEK to become fully active, and by locking it in an inactive state, trametinib effectively shuts down the signaling cascade. medscape.com

Recent structural studies have provided deeper insights into the allosteric modulation of MEK by trametinib, particularly when MEK is bound to the scaffold protein Kinase Suppressor of RAS (KSR). researchgate.netnih.gov These studies revealed an unexpected binding mode where trametinib directly engages with KSR at the MEK interface. researchgate.netnih.gov The presence of KSR remodels the allosteric pocket of MEK, which in turn impacts the binding kinetics of trametinib, including its residence time. researchgate.netnih.gov This interaction is specific to the KSR-MEK complex, as trametinib has been shown to disrupt the related RAF-MEK complex. researchgate.net This is achieved through a mechanism that leverages evolutionarily conserved interface residues that differentiate these subcomplexes. researchgate.net

Furthermore, the binding of trametinib to the KSR1-MEK1 complex induces a unique structural change. It extends a three-residue anti-parallel beta-sheet structure within the activation segment to a four-residue stretch. researchgate.net This alteration in the secondary structure further stabilizes the inactive conformation of MEK1. researchgate.net

The table below summarizes the key molecular interactions and conformational changes induced by trametinib.

| Feature | Description |

| Binding Site | Allosteric pocket adjacent to the ATP-binding site on MEK1/2 medscape.comnih.gov |

| Mechanism of Action | Locks MEK1/2 in a catalytically inactive conformation nih.gov |

| Effect on Activation Loop | Constrains movement and prevents phosphorylation medscape.comnih.gov |

| Interaction with KSR | Directly engages KSR at the MEK interface, remodeling the allosteric pocket researchgate.netnih.gov |

| Structural Change in KSR1-MEK1 | Extends a three-residue anti-parallel beta-sheet to a four-residue stretch researchgate.net |

Preclinical Research on Trametinib Activity in Diverse Disease Models

Efficacy Evaluation in Melanoma Preclinical Models (e.g., BRAF/NRAS mutant, uveal melanoma)

Preclinical studies have demonstrated the significant anti-tumor activity of trametinib in various melanoma models, particularly those harboring BRAF mutations. nih.gov In BRAF V600E-mutant melanoma cell lines and xenograft models, trametinib has been shown to potently inhibit cell proliferation and induce apoptosis. nih.gov The combination of trametinib with a BRAF inhibitor, such as dabrafenib, has shown synergistic effects in these models, leading to more profound and durable tumor responses compared to either agent alone. frontiersin.org This combination therapy is designed to overcome the paradoxical activation of the MAPK pathway that can occur with BRAF inhibitor monotherapy. ascopost.com

In preclinical models of NRAS-mutant melanoma, trametinib has also demonstrated efficacy. researchgate.net These tumors are often resistant to BRAF inhibitors, making MEK inhibition a critical therapeutic strategy. frontiersin.org Studies have shown that trametinib can suppress the growth of NRAS-mutant melanoma cells in vitro and in vivo. researchgate.net

Uveal melanoma, a rare and aggressive form of melanoma, often harbors mutations in GNAQ and GNA11, which also lead to MAPK pathway activation. Preclinical studies have explored the use of trametinib in this context. While MEK inhibitors have shown some activity, resistance can develop. Research has indicated that in uveal melanoma cells, resistance to trametinib can be mediated by the activation of alternative signaling pathways, such as the YAP and AKT pathways. nih.gov

The following table summarizes preclinical findings of trametinib in melanoma models.

| Melanoma Subtype | Key Preclinical Findings |

| BRAF-mutant | Potent inhibition of cell proliferation and induction of apoptosis. Synergistic effects when combined with BRAF inhibitors. nih.govnih.govascopost.com |

| NRAS-mutant | Suppression of tumor cell growth in vitro and in vivo. researchgate.netfrontiersin.org |

| Uveal Melanoma | Some anti-tumor activity, but resistance can develop through activation of YAP and AKT pathways. nih.gov |

Activity in Non-Melanoma Cancer Preclinical Models (e.g., NSCLC, thyroid cancer, breast cancer, glioblastoma, colon cancer, multiple myeloma)

The preclinical efficacy of trametinib has been investigated in a wide range of non-melanoma cancers with promising results.

Non-Small Cell Lung Cancer (NSCLC): In preclinical models of NSCLC, particularly those with KRAS mutations, trametinib has shown anti-tumor activity. researchgate.net However, the therapeutic efficacy of single-agent trametinib can be limited. nih.gov Preclinical studies have demonstrated that combining trametinib with a dual PI3K/mTOR inhibitor, such as BEZ-235, can result in synergistic therapeutic effects against NSCLC. nih.gov This combination has been shown to impair glucose metabolism in cancer cells, leading to enhanced anti-tumor activity. nih.gov

Thyroid Cancer: Trametinib has demonstrated potent preclinical activity in thyroid cancer models, including those with BRAF and RAS mutations. nih.govresearchgate.netnih.gov In vitro studies have shown that trametinib efficiently inhibits ERK activation and growth in thyroid cancer cell lines at low nanomolar doses. nih.govnih.gov In xenograft models, trametinib, both as a single agent and in combination with the multi-kinase inhibitor pazopanib, led to sustained tumor shrinkage. researchgate.netnih.gov

Breast Cancer: Preclinical studies in triple-negative breast cancer (TNBC) have shown that MEK inhibitors like trametinib have anti-tumor activity. nih.govaacrjournals.org However, resistance can develop rapidly. nih.gov Combining trametinib with an AKT inhibitor has been explored to overcome this resistance. nih.gov Additionally, in other breast cancer models, trametinib has been shown to enhance the efficacy of CDK4/6 inhibitors like palbociclib (B1678290) by inhibiting protective autophagy. researchgate.net

Glioblastoma: MEK inhibition has been explored as a potential therapeutic strategy for glioblastoma, the most aggressive primary brain tumor. researchgate.net Preclinical studies have shown that MEK inhibitors, including trametinib, can have promising effects in various xenograft models of human cancer, which has spurred interest in their application for glioblastoma. researchgate.net

Colon Cancer: In preclinical models of KRAS-mutated colorectal cancer (CRC), trametinib has demonstrated anti-tumor effects. nih.govspandidos-publications.com The combination of trametinib with paclitaxel (B517696) has been shown to enhance its efficacy, leading to increased cytotoxicity and suppression of tumor growth in patient-derived xenograft (PDX) models. nih.gov Furthermore, combining low-dose trametinib with a Bcl-xL antagonist has shown a specific and effective anti-tumor effect in KRAS-mutated CRC cells. spandidos-publications.com

Multiple Myeloma: Preclinical research in canine multiple myeloma has explored the effects of trametinib. researchgate.net These studies have investigated the role of trametinib in suppressing cell cycle entry and its potential contribution to drug resistance. researchgate.net

Exploration of Resistance Mechanisms and Adaptive Signaling in Preclinical Contexts

Despite the initial efficacy of trametinib, the development of resistance is a significant clinical challenge. Preclinical studies have been instrumental in elucidating the underlying mechanisms.

A primary mechanism of resistance is the reactivation of the MAPK pathway. frontiersin.org This can occur through various genetic alterations, including mutations in MEK1/2 that prevent trametinib binding, as well as amplifications or alternative splicing of BRAF. frontiersin.org In some cases, mutations in upstream components like NRAS can also drive resistance. frontiersin.org

Adaptive signaling also plays a crucial role in resistance. Tumors can develop bypass tracks that circumvent the MEK blockade. One such mechanism involves enhancer reprogramming. nih.gov In response to trametinib, some cancer cells undergo epigenetic alterations that lead to the downregulation of negative regulators of the MAPK pathway, resulting in constitutive ERK activation. nih.gov

Another adaptive response involves the upregulation of receptor tyrosine kinases (RTKs). nih.gov Inhibition of the MEK-ERK pathway can trigger a feedback loop that leads to the increased expression and activation of various RTKs, which can then reactivate the MAPK pathway or activate parallel survival pathways like the PI3K/AKT/mTOR pathway. nih.gov This "phenotype switching" at the molecular level allows tumor cells to adapt and survive in the presence of the drug. aacrjournals.org

The table below outlines key preclinical findings on trametinib resistance.

| Resistance Mechanism | Description |

| MAPK Pathway Reactivation | Genetic alterations in MEK1/2, BRAF, or NRAS that restore signaling through the MAPK pathway. frontiersin.org |

| Enhancer Reprogramming | Epigenetic changes leading to the downregulation of MAPK pathway negative regulators. nih.gov |

| Upregulation of Receptor Tyrosine Kinases (RTKs) | Increased expression and activation of RTKs that reactivate the MAPK pathway or activate parallel survival pathways. nih.gov |

| Phenotype Switching | Molecular changes that allow tumor cells to adapt to the drug, such as a switch from an epithelial to a mesenchymal phenotype. aacrjournals.org |

Non-Oncological Preclinical Applications of MEK Inhibition (e.g., Noonan syndrome, hearing loss protection)

The therapeutic potential of trametinib extends beyond oncology. Preclinical studies have explored its use in genetic disorders and for protective purposes.

Noonan Syndrome: Noonan syndrome is a genetic disorder caused by mutations in genes of the RAS/MAPK pathway, often leading to cardiovascular defects like hypertrophic cardiomyopathy. thrasherresearch.orgfrontiersin.orgmountsinai.org Preclinical studies in mouse models of Noonan syndrome have shown that trametinib can significantly improve the cardiovascular phenotype. thrasherresearch.org Treatment with trametinib has been shown to decrease the heart weight-to-body weight ratio and reduce the number of proliferating cells in the heart. thrasherresearch.org These promising preclinical findings have led to the off-label use of trametinib in some patients with severe Noonan syndrome-related complications. frontiersin.orgresearchgate.net

Hearing Loss Protection: Preclinical research has demonstrated that trametinib can protect against cisplatin- and noise-induced hearing loss. nih.govresearchgate.netnih.govbiorxiv.org In mouse models, trametinib was shown to protect against outer hair cell death and synaptic damage in the cochlea. nih.govresearchgate.net These studies suggest that inhibiting the MAPK pathway with trametinib could be a viable strategy for preventing certain types of hearing loss. nih.govresearchgate.net

Cross-Talk with Other Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR pathways)

The MAPK pathway does not operate in isolation; it engages in extensive crosstalk with other signaling networks, most notably the PI3K/AKT/mTOR pathway. nih.gov This interplay has significant implications for the efficacy of trametinib and the development of resistance.

In many cancer types, there is a negative feedback loop between the MAPK and PI3K/AKT/mTOR pathways. nih.gov When the MAPK pathway is inhibited by trametinib, this can lead to the compensatory activation of the PI3K/AKT/mTOR pathway. nih.govmdpi.com This activation can promote cell survival and proliferation, thereby limiting the anti-tumor effects of trametinib. researchgate.net

Preclinical studies have consistently shown that treatment with trametinib can lead to an increase in the phosphorylation of AKT, a key node in the PI3K/AKT/mTOR pathway. researchgate.netmdpi.com This has been observed in various cancer models, including meningioma and multiple myeloma. researchgate.netmdpi.com

This crosstalk is a critical mechanism of resistance to MEK inhibitors. researchgate.net To overcome this, preclinical studies have explored the combination of trametinib with inhibitors of the PI3K/AKT/mTOR pathway. nih.govmdpi.com For example, in NSCLC models, the combination of trametinib with the dual PI3K/mTOR inhibitor BEZ-235 resulted in synergistic anti-tumor effects. nih.gov Similarly, in meningioma models, combining trametinib with the PI3K inhibitor alpelisib (B612111) led to an additive inhibitory effect on cell viability. mdpi.com

The table below summarizes the key aspects of the crosstalk between the MAPK and PI3K/AKT/mTOR pathways in the context of trametinib treatment.

| Aspect | Description |

| Negative Feedback Loop | Inhibition of the MAPK pathway by trametinib can lead to the compensatory activation of the PI3K/AKT/mTOR pathway. nih.gov |

| Mechanism of Resistance | Activation of the PI3K/AKT/mTOR pathway can promote cell survival and limit the efficacy of trametinib. researchgate.net |

| Therapeutic Strategy | Combining trametinib with inhibitors of the PI3K/AKT/mTOR pathway can overcome resistance and enhance anti-tumor activity. nih.govmdpi.com |

Future Research Directions and Translational Perspectives for Trametinib D6 in Preclinical Sciences

Advancements in Automated and High-Throughput Bioanalytical Methods for Deuterated Analogs

The quantification of drugs and their metabolites in biological matrices is a cornerstone of preclinical research. biopharminternational.com The use of stable isotope-labeled (SIL) internal standards, such as Trametinib-d6, is integral to achieving high precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Future advancements in this area are geared towards increasing efficiency and throughput without compromising data quality.

Automation is a key driver of this evolution. nih.gov Automated liquid handling systems and robotic platforms can significantly increase sample throughput, reduce manual errors, and shorten sample processing times. nih.gov Integrating these automated systems with sensitive detection techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) creates a powerful combination for bioanalysis. creative-proteomics.comjournalofappliedbioanalysis.com High-throughput techniques are increasingly being adopted to efficiently process large volumes of data. creative-proteomics.com

Future bioanalytical methods will likely see the broader implementation of fully automated platforms that encompass every step from sample preparation to data analysis. criver.com For deuterated analogs like this compound, this means developing streamlined workflows that are optimized for their specific physicochemical properties. The goal is to create robust, high-throughput assays that can rapidly and reliably quantify Trametinib (B1684009) and its metabolites in various biological samples. journalofappliedbioanalysis.com

| Parameter | Current Methods | Future Directions |

| Sample Preparation | Manual or semi-automated | Fully automated robotic systems |

| Analytical Technique | HPLC-MS/MS | UHPLC-HRAMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Accurate Mass Spectrometry) |

| Throughput | Moderate | High to Ultra-High |

| Data Processing | Manual or semi-automated | Automated with AI/ML integration |

Integration of this compound in Multi-Omics and Systems Biology Studies

Multi-omics approaches, which involve the integrated analysis of various biological data sets (genomics, transcriptomics, proteomics, metabolomics), are providing a more holistic understanding of complex biological systems and disease states. nih.govuv.esresearchgate.net Stable isotope labeling is a powerful technique within this framework, particularly in metabolomics and proteomics, for tracing the metabolic fate of compounds and quantifying changes in molecular pathways. nih.gov

The integration of this compound into multi-omics studies can provide invaluable insights into the systemic effects of MEK inhibition. By using this compound as a tracer, researchers can precisely track its distribution and metabolism, and correlate these findings with changes at the transcriptomic, proteomic, and metabolomic levels. nih.gov This allows for a comprehensive mapping of the drug's mechanism of action, identification of off-target effects, and discovery of potential biomarkers for drug response and resistance. nih.gov

Systems biology, which utilizes computational and mathematical modeling to understand complex biological interactions, can leverage the data generated from these multi-omics studies. nih.govuci.edu By incorporating pharmacokinetic data obtained using this compound, these models can more accurately simulate the dynamic response of cellular networks to MEK inhibition, helping to predict drug efficacy and potential resistance mechanisms. nih.govnih.gov

| Omics Layer | Application of this compound | Potential Insights |

| Metabolomics | As a tracer to follow metabolic pathways | Elucidation of drug metabolism and its impact on cellular metabolism |

| Proteomics | As an internal standard for quantifying protein expression changes | Identification of proteins and pathways modulated by MEK inhibition |

| Transcriptomics | Correlate pharmacokinetic data with gene expression changes | Understanding the genetic regulation of drug response and resistance |

| Systems Biology | Input for pharmacokinetic/pharmacodynamic (PK/PD) models | Predictive modeling of drug efficacy and toxicity |

Development of Predictive Preclinical Models for Pharmacokinetic Variability of Kinase Inhibitors

Significant inter-individual variability in drug response is a major challenge in cancer therapy. This variability is often linked to differences in pharmacokinetics (PK), the way the body absorbs, distributes, metabolizes, and excretes a drug. Developing preclinical models that can accurately predict this pharmacokinetic variability is crucial for optimizing drug development and personalizing treatment strategies. pharmajen.com

Deuterated compounds like this compound are instrumental in these efforts. By enabling more precise and reliable quantification of the parent drug and its metabolites, they provide high-quality data for the development of sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models. pharmajen.comnih.gov These models can simulate how genetic and environmental factors influence drug exposure and response. pharmajen.com

Future research will focus on creating more complex and predictive preclinical models. This includes the development of patient-derived xenograft (PDX) models and organoid systems that better recapitulate the heterogeneity of human tumors. nih.gov By studying the pharmacokinetics of kinase inhibitors in these advanced models using stable isotope-labeled standards, researchers can gain a better understanding of the sources of variability and develop strategies to mitigate them.

Physiologically based pharmacokinetic (PBPK) models are another important tool. drugdiscoverynews.com These models integrate physiological and drug-specific data to simulate drug disposition in different populations. drugdiscoverynews.com The use of high-quality input data, facilitated by deuterated standards, enhances the predictive power of PBPK models, allowing for better translation of preclinical findings to the clinical setting. drugdiscoverynews.com

Exploration of Novel Applications for Stable Isotope-Labeled Kinase Inhibitors in Drug Discovery

The utility of stable isotope-labeled compounds in drug discovery extends beyond their role as internal standards in pharmacokinetic studies. musechem.commetsol.com The unique properties of deuterated molecules open up new avenues for research and development. researchgate.netnih.gov

One promising application is in target engagement studies. By labeling a kinase inhibitor with a stable isotope, it is possible to directly measure its binding to the target protein within cells or tissues. This provides a quantitative measure of target occupancy and can help to optimize dosing regimens to ensure sustained target inhibition.

Deuteration can also be used to alter the metabolic profile of a drug, a strategy known as "deuterium-switching". researchgate.netnih.govresearchgate.net By replacing hydrogen atoms at sites of metabolism with deuterium (B1214612), it is possible to slow down the rate of metabolic clearance, leading to improved pharmacokinetic properties such as a longer half-life and increased exposure. researchgate.netnih.gov While this compound is primarily used as an analytical standard, the principles of deuterium-switching could be applied to the development of next-generation MEK inhibitors with enhanced therapeutic profiles.

Furthermore, stable isotope labeling is a valuable tool for elucidating complex metabolic pathways. metsol.com By tracing the fate of a deuterated drug, researchers can identify novel metabolites and gain a deeper understanding of the enzymes involved in its biotransformation. nih.gov This knowledge can inform the design of new drugs with improved metabolic stability and reduced potential for drug-drug interactions.

Design of Next-Generation MEK Inhibitors based on Advanced Mechanistic Understanding

Despite the clinical success of MEK inhibitors like trametinib, acquired resistance remains a significant challenge. frontiersin.orgbiorxiv.orgnih.gov A deeper mechanistic understanding of how these drugs interact with their target and how resistance develops is essential for the design of more effective, next-generation inhibitors. researchgate.netmdpi.com

Structural biology plays a crucial role in this endeavor. High-resolution crystal structures of MEK in complex with inhibitors provide a detailed picture of the drug-target interaction. nih.gov Recent studies have revealed that trametinib binds to MEK in a complex with the scaffold protein KSR, and that this interaction is crucial for its mechanism of action. nih.gov This level of detail allows for the rational design of new inhibitors with improved potency and selectivity. cuni.cznih.gov

Understanding the mechanisms of resistance is also key. Resistance to MEK inhibitors can arise from a variety of mechanisms, including mutations in the MEK protein itself or the activation of bypass signaling pathways. frontiersin.orgnih.gov By studying these resistance mechanisms at a molecular level, researchers can design new inhibitors that are active against resistant forms of the enzyme or develop combination therapies that target the bypass pathways. frontiersin.orgacs.org

The insights gained from studies using this compound, particularly in the areas of metabolism and pharmacokinetics, can also inform the design of new MEK inhibitors. nih.govresearchgate.net By understanding how the parent drug is metabolized, medicinal chemists can design new molecules with improved metabolic stability and a more favorable pharmacokinetic profile, potentially leading to improved efficacy and reduced toxicity. researchgate.netresearchgate.net

Q & A

Q. What steps validate this compound’s target specificity in off-tumor tissues?

- Methodological Answer : Perform kinome-wide selectivity screening using ATP-competitive binding assays. Validate with siRNA knockdown of MEK1/2 in non-target tissues (e.g., cardiac fibroblasts) and monitor functional outcomes (e.g., troponin release). Compare with non-deuterated Trametinib to isolate isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.